molecular formula C23H23N3O3S B2884871 N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 900003-84-1

N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2884871
CAS No.: 900003-84-1
M. Wt: 421.52
InChI Key: HIWCQJMLGPUFPZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) substituted with a propyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The 2,3-dimethylphenyl group attached to the acetamide nitrogen introduces steric and electronic modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-4-12-26-22(28)21-20(16-9-5-6-11-18(16)29-21)25-23(26)30-13-19(27)24-17-10-7-8-14(2)15(17)3/h5-11H,4,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWCQJMLGPUFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the core tricyclic structure through cyclization reactions.
  • Introduction of the sulfanyl group via thiolation reactions.
  • Acetylation to introduce the acetamide group.
  • Functionalization of the phenyl ring with dimethyl groups.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to optimize reaction rates.
  • Purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

“N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[740

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism by which “N-(2,3-dimethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” exerts its effects depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional similarities to other acetamide derivatives and tricyclic systems are critical for understanding its uniqueness. Below is a comparative analysis based on spectral data, molecular networking, and substituent effects.

Structural Analogues from Pharmacopeial Sources

lists related acetamide derivatives (e.g., compounds a , f , g , h ) with shared features:

  • Core similarity: All possess a hexan-2-yl or oxazinan-6-yl backbone linked to a phenoxyacetamide group.
  • Substituent variability: Differences in amino, formamido, or acetamido groups at position 5 (e.g., compound a vs. g) alter hydrogen-bonding capacity and solubility .
  • Steric effects: The 2,6-dimethylphenoxy group in compound h contrasts with the 2,3-dimethylphenyl group in the target compound, impacting receptor binding pocket interactions.
NMR and MS/MS Spectral Comparisons

and highlight methodologies for comparing fragmentation patterns (via molecular networking) and NMR chemical shifts:

Table 1: Key Analytical Parameters for Structural Comparison

Parameter Target Compound Compound 1 () Compound 7 ()
Core Structure 8-Oxa-3,5-diazatricyclo Rapamycin-like macrocycle Rapamycin-like macrocycle
Substituents Propyl, sulfanyl-acetamide Hydroxyl, methyl Hydroxyl, ethyl
NMR Shift Region A Not reported 39–44 ppm (modified) 39–44 ppm (modified)
NMR Shift Region B Not reported 29–36 ppm (unaltered) 29–36 ppm (unaltered)
MS/MS Cosine Score High similarity to tricyclics* 0.85–0.92 (vs. Rapa) ** 0.88–0.94 (vs. Rapa)**

Inferred from ’s molecular networking approach, where cosine scores >0.8 indicate high spectral similarity .
*
Rapa = Rapamycin; shifts in Regions A/B correlate with substituent positioning .

Functional Implications of Substituent Modifications
  • Propyl vs. Ethyl/Methyl groups : The propyl chain in the target compound may enhance lipophilicity compared to shorter alkyl chains in analogues, affecting membrane permeability.
  • Sulfanyl-acetamide vs.
  • 2,3-Dimethylphenyl vs. 2,6-Dimethylphenoxy: The ortho-dimethyl arrangement in the target compound creates a steric hindrance distinct from the para-oriented 2,6-dimethylphenoxy group in compound h, altering binding kinetics .

Research Findings and Critical Analysis

  • Molecular Networking Insights: The target compound’s hypothetical MS/MS profile would cluster with tricyclic derivatives (cosine score >0.8), as seen in ’s dereplication strategy. However, minor fragmentation differences (e.g., propyl-related ions) would distinguish it from ethyl/methyl analogues .
  • NMR Shift Trends : Regions A (39–44 ppm) and B (29–36 ppm) in ’s compounds suggest that substituent changes in the target compound’s tricyclic core would manifest in Region A, while Region B remains conserved due to structural rigidity .
  • Synthetic Challenges: The sulfanyl-acetamide moiety poses stability issues under oxidative conditions compared to more stable phenoxyacetamides, necessitating formulation adjustments for pharmaceutical use .

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